Cas no 52121-34-3 (2-Bromo-1-ethyl-4-nitrobenzene)
2-Bromo-1-ethyl-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-bromo-1-ethyl-4-nitro-
- 2-Bromo-1-ethyl-4-nitrobenzene
- 3-bromo-4-ethylnitrobenzene
- 1-Bromo-2-ethyl-5-nitrobenzene
- VLKVKCJZMXUFSL-UHFFFAOYSA-N
- AMY39963
- 3-bromo-4-ethyl-nitrobenzene
- 2-bromo-1-ethyl-4-nitro-benzene
- AKOS024262300
- SCHEMBL1684411
- 52121-34-3
- BS-28864
- CCA12134
- A851497
- DTXSID50625060
- MFCD25964125
- DB-364697
-
- MDL: MFCD25964125
- Inchi: 1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3
- InChI Key: VLKVKCJZMXUFSL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.97384
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 43.14
2-Bromo-1-ethyl-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B117075-250mg |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 250mg |
$ 785.00 | 2022-06-07 | ||
| TRC | B117075-500mg |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 500mg |
$ 1300.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09542-5g |
2-BROMO-1-ETHYL-4-NITROBENZENE |
52121-34-3 | 95% | 5g |
$1025 | 2023-09-07 | |
| Alichem | A019089354-250mg |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 95% | 250mg |
$232.20 | 2023-09-01 | |
| Alichem | A019089354-1g |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 95% | 1g |
$481.18 | 2023-09-01 | |
| Alichem | A019089354-5g |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 95% | 5g |
$1545.60 | 2023-09-01 | |
| eNovation Chemicals LLC | D490895-1g |
2-BROMO-1-ETHYL-4-NITROBENZENE |
52121-34-3 | 95% | 1g |
$462 | 2022-10-24 | |
| eNovation Chemicals LLC | D490895-5G |
2-BROMO-1-ETHYL-4-NITROBENZENE |
52121-34-3 | 95% | 5G |
$1320 | 2022-10-24 | |
| eNovation Chemicals LLC | Y0988674-1g |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 95% | 1g |
$850 | 2024-08-02 | |
| abcr | AB450655-250 mg |
2-Bromo-1-ethyl-4-nitrobenzene |
52121-34-3 | 250MG |
€203.50 | 2023-07-18 |
2-Bromo-1-ethyl-4-nitrobenzene Suppliers
2-Bromo-1-ethyl-4-nitrobenzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-Bromo-1-ethyl-4-nitrobenzene
Introduction to 2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3)
2-Bromo-1-ethyl-4-nitrobenzene, with the chemical formula C₈H₈BrN₂O₂, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a bromine substituent at the 2-position, an ethyl group at the 1-position, and a nitro group at the 4-position, making it a versatile intermediate for various chemical transformations. The unique structural arrangement of this molecule contributes to its reactivity and potential applications in medicinal chemistry and material science.
The CAS No. 52121-34-3 identifier ensures precise identification and tracking of this compound in industrial and research settings. Its molecular structure, characterized by a benzene ring substituted with bromine, ethyl, and nitro groups, positions it as a valuable precursor in the synthesis of more complex molecules. The presence of these functional groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in drug candidates.
In recent years, 2-Bromo-1-ethyl-4-nitrobenzene has garnered attention due to its role in developing novel therapeutic agents. The nitro group, in particular, can be reduced to an amine, providing a pathway to generate pharmacophores essential for drug design. Additionally, the bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed reactions, enabling the construction of diverse molecular architectures.
One of the most compelling aspects of 2-Bromo-1-ethyl-4-nitrobenzene is its application in synthesizing bioactive molecules. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, derivatives of this scaffold have been explored as potential antimicrobial agents, where the nitro group contributes to electron-withdrawing effects that modulate receptor binding affinity. Furthermore, its incorporation into heterocyclic frameworks has shown promise in anticancer research, with studies indicating that certain analogs exhibit inhibitory effects on kinases and other critical enzymes involved in tumor proliferation.
The pharmaceutical industry has also recognized the synthetic utility of 2-Bromo-1-ethyl-4-nitrobenzene in developing small-molecule probes for biochemical assays. The ability to introduce diverse substituents while maintaining the core aromatic structure allows for high-throughput screening campaigns aimed at identifying lead compounds with desired pharmacological properties. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize drug-like characteristics such as solubility, bioavailability, and metabolic stability.
From a materials science perspective, 2-Bromo-1-ethyl-4-nitrobenzene has been investigated for its potential in organic electronics. The conjugated system provided by the aromatic ring enhances charge transport properties when incorporated into polymers or small-molecule semiconductors. Researchers have explored its derivatives as components in organic light-emitting diodes (OLEDs) and photovoltaic cells, where tunable electronic properties are crucial for improving device performance.
The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene typically involves multi-step organic reactions starting from commercially available precursors like bromobenzene or nitrobenzene derivatives. The introduction of the ethyl group can be achieved through alkylation reactions under controlled conditions, while the bromination step requires careful optimization to avoid over-substitution or side reactions. Advances in catalytic methods have streamlined these processes, making large-scale production more efficient and environmentally sustainable.
In conclusion,2-Bromo-1-ethyl-4-nitrobenzene (CAS No. 52121-34-3) stands out as a versatile intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a cornerstone in synthetic chemistry. As research continues to uncover new methodologies and applications,2-Bromo-1-ethyl-4-nitrobenzene will undoubtedly remain a critical building block for innovation in both academic and industrial settings.
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